2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridazinone core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a pyridazinone derivative with a piperidine and pyridine moiety under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Research: It serves as a model compound in the study of complex organic reactions and mechanisms.
Industrial Applications: The compound’s derivatives are investigated for their potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196): A selective thyroid hormone receptor β agonist.
Ethyl 2-[6-oxo-3-phenyl-4-(piperidin-1-yl)-1,6-dihydropyridazin-1-yl]acetate: A related compound with a similar core structure.
Uniqueness
2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of a pyridazinone core, piperidine ring, and pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c22-15-17-7-4-12-23-21(17)25-13-10-18(11-14-25)26-20(27)9-8-19(24-26)16-5-2-1-3-6-16/h1-9,12,18H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDVOLYEWRVCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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